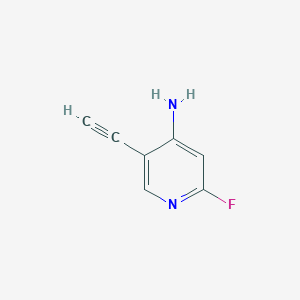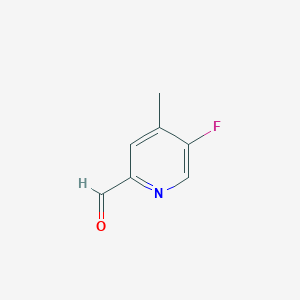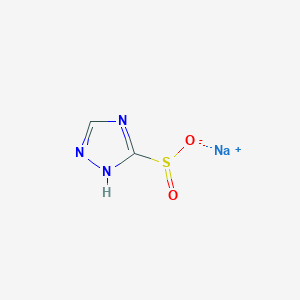![molecular formula C7H7N3O2 B12969646 5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)
5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with lactones under solvent-free conditions . This reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazolopyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable and environmentally friendly .
化学反应分析
Types of Reactions
5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .
相似化合物的比较
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the methoxy group.
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a different ring fusion pattern but similar biological activities.
Uniqueness
5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable molecule for various applications .
属性
分子式 |
C7H7N3O2 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC 名称 |
5-methoxy-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C7H7N3O2/c1-12-4-2-5-6(8-3-4)9-10-7(5)11/h2-3H,1H3,(H2,8,9,10,11) |
InChI 键 |
KLOJCZSHIPGINL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(NNC2=O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


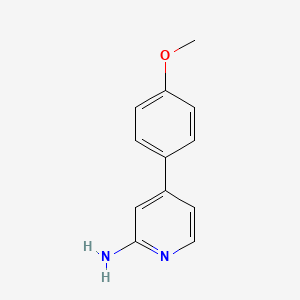
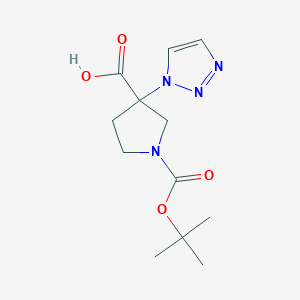

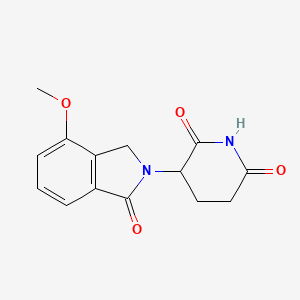
![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
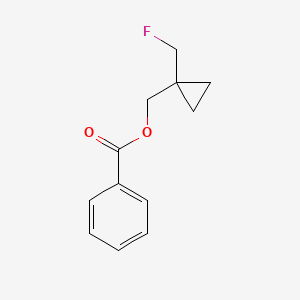
![7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)

